molecular formula C27H32N6O2 B1624295 Myoseverin B CAS No. 361431-27-8

Myoseverin B

Cat. No.: B1624295
CAS No.: 361431-27-8
M. Wt: 472.6 g/mol
InChI Key: ZUZXYJOSNSTJMU-UHFFFAOYSA-N
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Description

Myoseverin B is a microtubule-binding molecule that has garnered attention for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments. This compound is a derivative of 2,6,9-trisubstituted purines and has shown potential in various biological and medical applications, particularly in the fields of tissue regeneration and cancer therapy .

Mechanism of Action

Target of Action

Myoseverin B is a microtubule-binding molecule . Microtubules are dynamic filamentous cytoskeletal proteins composed of tubulin, which play a crucial role in cell division and are a critical therapeutic target in tumor cells .

Mode of Action

This compound interacts with its targets, the microtubules, by binding to them . This interaction induces the reversible fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after the removal of the compound .

Biochemical Pathways

This compound affects the expression of a variety of genes involved in growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response . This is consistent with the activation of pathways involved in wound healing and tissue regeneration . The compound’s action results in changes in cellular processes including signal transduction, the cell cycle, and cellular metabolism .

Result of Action

The result of this compound’s action is the reversible fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after the removal of the compound . It also affects the expression of a variety of genes, consistent with the activation of pathways involved in wound healing and tissue regeneration .

Action Environment

It is known that the compound can be effectively used for the inhibition of new vessel growth by inhibiting endothelial cell function and differentiation of progenitor cells . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as the presence of endothelial cells and progenitor cells in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myoseverin B can be synthesized through a series of chemical reactions involving the substitution of purine derivatives. The synthesis typically involves the following steps:

    Formation of the Purine Core: The purine core is synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the desired functional groups at specific positions on the purine ring.

Chemical Reactions Analysis

Types of Reactions: Myoseverin B primarily undergoes substitution reactions due to the presence of reactive functional groups on the purine ring. These reactions can be used to modify the compound for various applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkylating agents and nucleophiles.

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationships and enhance the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to induce reversible fission of multinucleated myotubes without the high cytotoxicity associated with other microtubule-disrupting agents. This makes it a promising candidate for applications in tissue regeneration and cancer therapy .

Properties

IUPAC Name

9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZXYJOSNSTJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432736
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361431-27-8
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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